Product packaging for N-Desethyloxybutynin hydrochloride(Cat. No.:CAS No. 81039-77-2)

N-Desethyloxybutynin hydrochloride

Cat. No.: B015393
CAS No.: 81039-77-2
M. Wt: 365.9 g/mol
InChI Key: DSWCYTSHCYXHGW-UHFFFAOYSA-N
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Description

Significance of Stable Isotope Labeling in Quantitative Bioanalytical Chemistry

Stable isotope labeling is a technique where an atom in a molecule is replaced by its heavier, non-radioactive isotope. For instance, hydrogen (¹H) can be replaced with deuterium (B1214612) (²H or D), or carbon-¹² (¹²C) with carbon-¹³ (¹³C). This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart by mass spectrometry.

The use of stable isotopically labeled (SIL) compounds as internal standards has become the gold standard in quantitative bioanalysis. nih.govscispace.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to both calibration standards and unknown samples. bioanalysis-zone.com It helps to correct for variations that can occur during sample preparation, such as extraction losses, and instrumental analysis, like injection volume variability and ionization suppression or enhancement. aptochem.comcmicgroup.comkcasbio.com

The key advantages of using SIL internal standards include:

Increased Accuracy and Precision: By mimicking the behavior of the analyte throughout the analytical process, SIL internal standards enable more accurate and precise quantification. clearsynth.comtexilajournal.com

Correction for Matrix Effects: Biological samples are complex matrices containing numerous endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Since the SIL internal standard co-elutes with the analyte and experiences similar matrix effects, it provides a reliable way to correct for these interferences. clearsynth.comtexilajournal.com

Improved Method Robustness: The use of SIL internal standards contributes to the development of more robust and reliable bioanalytical methods. aptochem.com

Role of Deuterated Compounds as Internal Standards in Mass Spectrometry-Based Assays

Among the various stable isotopes, deuterium is frequently used for labeling internal standards due to the abundance of hydrogen atoms in most organic molecules and the relative ease and lower cost of synthesis compared to ¹³C or ¹⁵N labeling. aptochem.com Deuterated compounds, such as rac Desethyl Oxybutynin-d5 Hydrochloride, are therefore widely employed as internal standards in mass spectrometry-based assays.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When a deuterated internal standard is used, it will have a higher mass than the unlabeled analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, even if they have the same retention time in a preceding chromatographic separation. aptochem.com

For an internal standard to be effective, it should ideally co-elute with the analyte. aptochem.com This ensures that both compounds experience the same analytical conditions, particularly the matrix effects at the point of elution into the mass spectrometer's ion source. While deuteration can sometimes lead to slight changes in chromatographic retention time, this effect is usually minimal and can be managed during method development. nih.govscispace.com

Evolution of Bioanalytical Methodologies Utilizing Internal Standards for Analyte Quantification

The use of internal standards in bioanalysis has evolved alongside advancements in analytical instrumentation. Early chromatographic methods, such as high-performance liquid chromatography (HPLC) with UV detection, often utilized structural analogs as internal standards. researchgate.net However, these analogs could have different extraction recoveries and detector responses compared to the analyte, leading to potential inaccuracies.

The advent of liquid chromatography-mass spectrometry (LC-MS) revolutionized bioanalysis by offering significantly higher sensitivity and selectivity. researchgate.netbiotech-asia.org This technological leap paved the way for the widespread adoption of stable isotopically labeled internal standards. The ability of MS to distinguish between compounds based on their mass-to-charge ratio made SILs the ideal choice for correcting for variations in both sample preparation and instrumental analysis. scispace.com

The development and validation of bioanalytical methods are now governed by stringent regulatory guidelines that emphasize the importance of using appropriate internal standards to ensure data quality and reliability. researchgate.net The use of deuterated compounds like rac Desethyl Oxybutynin-d5 Hydrochloride is a testament to the continuous drive for greater accuracy and precision in the quantitative analysis of therapeutic agents and their metabolites.

Compound Information

Compound Name
rac Desethyl Oxybutynin-d5 Hydrochloride
Oxybutynin (B1027)
N-Desethyl Oxybutynin
Benazepril
Nimodipine
Nifedipine
Cyclosporine A
Tacrolimus
Sirolimus
Everolimus
Mycophenolic acid

Chemical Properties of rac Desethyl Oxybutynin-d5 Hydrochloride

PropertyValue
Molecular Formula C₂₀H₂₃D₅ClNO₃ alfa-chemistry.com
Molecular Weight 370.93 g/mol alfa-chemistry.com
Alternate CAS Number (free base) 1173147-63-1 axios-research.com
Synonyms α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-[(Ethyl-d5)amino]-2-butynyl Ester Hydrochloride Salt alfa-chemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28ClNO3 B015393 N-Desethyloxybutynin hydrochloride CAS No. 81039-77-2

Properties

IUPAC Name

4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCYTSHCYXHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81039-77-2
Record name N-Desethyloxybutynin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081039772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESETHYLOXYBUTYNIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD6V2A9QPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Rac Desethyl Oxybutynin D5 Hydrochloride As an Analytical Reference Standard

Synthesis and Isotopic Incorporation of rac Desethyl Oxybutynin-d5 Hydrochloride

The generation of a reliable deuterated internal standard involves precise chemical synthesis to introduce deuterium (B1214612) atoms at specific, stable positions within the molecule, followed by rigorous analytical testing to confirm its structure and purity.

The synthesis of rac-Desethyl Oxybutynin-d5 Hydrochloride involves strategic chemical reactions where hydrogen atoms are replaced with deuterium, a stable (non-radioactive) isotope of hydrogen. clearsynth.com The primary goal of deuteration is to create a compound that is chemically identical to the analyte (N-desethyloxybutynin) but has a different mass. This mass difference is the key to its function as an internal standard in mass spectrometry-based assays.

In the case of rac-Desethyl Oxybutynin-d5 Hydrochloride, the isotopic labeling is specifically located on the ethylamino group. The chemical name, 4-(1,1,2,2,2-pentadeuterioethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride, explicitly indicates that all five hydrogen atoms on the ethyl group (CH₂CH₃) have been replaced with deuterium atoms, forming a pentadeuterioethyl group (CD₂CD₃). clearsynth.comalfa-chemistry.com

Strategies for creating such labeled compounds focus on several key principles:

Isotopic Stability: The deuterium atoms must be placed on positions in the molecule where they will not be easily exchanged with hydrogen atoms from the solvent or during the analytical process. Labeling on carbon atoms is generally stable, whereas labeling on heteroatoms like oxygen or nitrogen can be more susceptible to back-exchange.

Sufficient Mass Shift: The introduction of five deuterium atoms results in a mass increase of 5 atomic mass units compared to the unlabeled analyte. This provides a clear and distinct mass signal in the mass spectrometer, preventing signal overlap between the analyte and the internal standard.

Minimal Isotope Effect: While chemically similar, the C-D bond is stronger than the C-H bond. Careful selection of the labeling position is necessary to minimize any potential "isotope effect" that could cause the deuterated standard to behave differently from the analyte during chromatographic separation or ionization.

To qualify as a reference standard, rac-Desethyl Oxybutynin-d5 Hydrochloride undergoes extensive analytical characterization to confirm its chemical identity, purity, and the extent of isotopic labeling. nih.gov This process ensures the standard is reliable for accurate quantification. clearsynth.com Suppliers provide a comprehensive Certificate of Analysis with data from these tests.

Key analytical techniques include:

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, verifying that the five deuterium atoms have been successfully incorporated. It is also used to determine isotopic purity—the percentage of the compound that contains the desired number of deuterium atoms versus molecules with fewer or no deuterium atoms.

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the standard, ensuring it is free from other related impurities or starting materials from the synthesis.

This rigorous characterization guarantees that the internal standard has a known purity and concentration, which is fundamental to its role in precise quantitative analysis. aquigenbio.com

Application in Quantitative Analysis of N-desethyloxybutynin

The primary application of rac-Desethyl Oxybutynin-d5 Hydrochloride is as an internal standard for the accurate measurement of N-desethyloxybutynin concentrations in biological samples.

Oxybutynin (B1027) is a medication used to treat overactive bladder. bionity.comwikipedia.org After oral administration, it undergoes extensive first-pass metabolism in the liver and gut, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system. mdpi.comdrugbank.com This process converts a large portion of the parent drug into its major and pharmacologically active metabolite, N-desethyloxybutynin (DEO). drugbank.comnih.gov

The significance of N-desethyloxybutynin in pharmaceutical research stems from several factors:

High Plasma Concentrations: The plasma levels of N-desethyloxybutynin can be four to ten times higher than those of the parent drug, oxybutynin. bionity.commdpi.com

Pharmacological Activity: N-desethyloxybutynin is not an inactive byproduct; it is an active metabolite with potent antimuscarinic effects similar to oxybutynin. auajournals.orgnih.gov It contributes significantly to both the therapeutic effect of bladder muscle relaxation and the undesirable side effects, such as dry mouth. mdpi.comnih.gov

In modern bioanalytical chemistry, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards (SIL-IS) are considered the gold standard for quantitative analysis. kcasbio.com The use of rac-Desethyl Oxybutynin-d5 Hydrochloride to quantify N-desethyloxybutynin is based on a strong scientific rationale. clearsynth.com

The core principle is that a SIL-IS behaves nearly identically to the analyte throughout the entire analytical procedure:

Correction for Matrix Effects: Biological samples like plasma are complex matrices that can interfere with the ionization of an analyte in the mass spectrometer, either suppressing or enhancing the signal. kcasbio.com Because the deuterated standard is chemically identical to the analyte, it experiences the same matrix effects. clearsynth.com By comparing the signal of the analyte to the signal of the known quantity of the internal standard, these variations can be accurately normalized, leading to more precise results. kcasbio.com

Compensation for Sample Variability: A SIL-IS accounts for variations in sample preparation, such as extraction efficiency and injection volume. nih.gov Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard, ensuring the ratio between them remains constant.

Co-elution: The deuterated standard has virtually the same chromatographic retention time as the unlabeled analyte. kcasbio.com This co-elution is critical because it ensures that both compounds are subjected to the same matrix conditions at the exact moment they enter the mass spectrometer.

Using a structurally similar but non-isotopically labeled compound (a surrogate standard) can lead to unreliable data because it may not co-elute or respond to matrix effects in the same way as the analyte. kcasbio.com Therefore, the investment in a high-purity SIL-IS like rac-Desethyl Oxybutynin-d5 Hydrochloride is justified by the significant improvement in the accuracy, precision, and robustness of the bioanalytical method. kcasbio.comnih.gov

Advanced Bioanalytical Method Development and Validation Utilizing Rac Desethyl Oxybutynin D5 Hydrochloride

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The simultaneous determination of oxybutynin (B1027) and its pharmacologically active metabolite, N-desethyl oxybutynin, in human plasma is frequently accomplished using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, which are crucial for analyzing the low concentrations typical in pharmacokinetic studies. nih.govjchps.com The use of a deuterated internal standard, such as rac Desethyl Oxybutynin-d5 Hydrochloride, is a key component of these methods, ensuring accuracy and precision by compensating for variability in sample preparation and instrument response. nih.govnih.gov

Optimization of Chromatographic Separation Techniques (e.g., Reverse-Phase LC)

Effective chromatographic separation is critical to prevent ion suppression and ensure accurate quantification. Reverse-phase liquid chromatography is a commonly employed technique for the separation of oxybutynin and N-desethyl oxybutynin. nih.govnih.gov

Several studies have detailed the optimization of these separations. For instance, one method utilized a Phenomenex Gemini C18 column (150mm × 4.6mm, 5μm) with an isocratic mobile phase of acetonitrile (B52724) and 5.0 mM ammonium (B1175870) acetate (B1210297) at a pH of 4.0 (90:10, v/v) for the achiral analysis of racemic oxybutynin and N-desethyl oxybutynin. nih.gov Another validated method employed a Cosmosil C18 column (150 mm × 4.6 mm, 5 μm) under isocratic conditions with a mobile phase of acetonitrile and 1.0 mM ammonium acetate (90:10, v/v). nih.gov A different approach for simultaneous estimation used a Synergi Hydro-RP 80A column (4.6 x 50 mm, 4S μ) with a gradient elution of methanol (B129727) and 0.1% formic acid buffer. researchgate.net

The choice of column and mobile phase composition is crucial for achieving optimal separation and peak shape. For chiral separations, a Phenomenex Lux Amylose-2 column (150mm × 4.6mm, 3μm) has been used with a mobile phase consisting of a mixture of acetonitrile:10mM ammonium bicarbonate (80:20, v/v) and 2-propanol:methanol (50:50, v/v) in a 20:80 (v/v) ratio. nih.gov

Table 1: Examples of Optimized Chromatographic Conditions

ParameterMethod 1 nih.govMethod 2 nih.govMethod 3 researchgate.net
Column Phenomenex Gemini C18 (150mm × 4.6mm, 5μm)Cosmosil C18 (150 mm × 4.6 mm, 5 μm)Synergi Hydro-RP 80A (4.6 x 50 mm, 4S μ)
Mobile Phase Acetonitrile:5.0mM Ammonium Acetate, pH 4.0 (90:10, v/v)Acetonitrile:1.0mM Ammonium Acetate (90:10, v/v)Methanol and 0.1% Formic Acid Buffer
Flow Type IsocraticIsocraticGradient
Column Temperature Not SpecifiedNot Specified40˚C
Flow Rate Not SpecifiedNot Specified0.4 mL/min

Establishment of Mass Spectrometric Detection Parameters (e.g., Electrospray Ionization, Multiple Reaction Monitoring)

Mass spectrometric detection is typically performed using a triple quadrupole mass spectrometer operating in the positive ionization mode with electrospray ionization (ESI). nih.govresearchgate.net Multiple Reaction Monitoring (MRM) is the acquisition mode of choice due to its high selectivity and sensitivity, allowing for the specific detection and quantification of the target analytes and their internal standards. nih.govresearchgate.net

The precursor-to-product ion transitions are carefully selected and optimized for each compound. For N-desethyl oxybutynin, a common transition monitored is m/z 329.78 → 95.98. researchgate.net For the deuterated internal standard, rac Desethyl Oxybutynin-d5 Hydrochloride, the transition would be adjusted to account for the mass difference due to the deuterium (B1214612) atoms. The specific transitions for oxybutynin and its deuterated analog are also monitored simultaneously. nih.govresearchgate.net Monitoring endogenous plasma phospholipids (B1166683) can also be incorporated into the method to assess and mitigate potential matrix effects. nih.gov

Table 2: Illustrative Mass Spectrometric Detection Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Oxybutynin358.11142.10Positive ESI researchgate.net
N-Desmethyl Oxybutynine329.7895.98Positive ESI researchgate.net
Deuterated Internal Standard369.48142.08Positive ESI researchgate.net

Comprehensive Bioanalytical Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability and adherence to regulatory guidelines. rsc.orgpharmacompass.com This process involves assessing several key parameters to demonstrate that the method is suitable for its intended purpose.

Calibration Curve Construction and Linearity Evaluation

The relationship between the concentration of the analyte and the instrument response is established through a calibration curve. annlabmed.org These curves are typically constructed by analyzing a series of calibration standards prepared by spiking known concentrations of the analyte into the biological matrix. jchps.com

For the analysis of N-desethyl oxybutynin, linear ranges have been established from 0.25 to 100 ng/mL and 0.500 to 100 ng/mL in human plasma. nih.govnih.gov Another method reported a linear range of 0.249 to 70.255 ng/mL. jchps.com The linearity of the calibration curve is evaluated using a regression model, often a weighted linear regression (e.g., 1/x²), and the correlation coefficient (r) or coefficient of determination (r²) is expected to be close to 1, with values greater than 0.98 or 0.99 commonly reported. jchps.comrsc.org

Table 3: Examples of Calibration Curve Parameters for N-Desethyl Oxybutynin

Concentration Range (ng/mL)Correlation Coefficient (r)Biological MatrixReference
0.25 - 100Not SpecifiedHuman Plasma nih.gov
0.500 - 100> 0.99Human Plasma nih.gov
0.249 - 70.255> 0.98Human Plasma jchps.com
187.5 - 7500.998Human Urine rsc.org

Determination of Accuracy and Precision (Inter-day and Intra-day Variability)

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of agreement among a series of measurements. youtube.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). nih.govrsc.org

Regulatory guidelines typically require the accuracy to be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ) and the precision, expressed as the coefficient of variation (CV), to be ≤15% (≤20% at the LLOQ). rsc.orgyoutube.com For example, one validated method for N-desethyl oxybutynin in human urine demonstrated intra-day and inter-day precision and accuracy to be lower than 15% at three concentration levels. rsc.org

Table 4: Representative Accuracy and Precision Data

AnalyteQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)Reference
N-Desethyl OxybutyninLow<15%<15%<15%<15% rsc.org
N-Desethyl OxybutyninMedium<15%<15%<15%<15% rsc.org
N-Desethyl OxybutyninHigh<15%<15%<15%<15% rsc.org

Matrix Effect Characterization and Compensation by rac Desethyl Oxybutynin-d5 Hydrochloride

The matrix effect, an inherent challenge in bioanalysis, refers to the alteration of ionization efficiency by co-eluting endogenous components of the biological sample. This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of the target analyte. The use of a stable isotopically labeled internal standard, such as rac Desethyl Oxybutynin-d5 Hydrochloride, is a widely accepted strategy to counteract these effects.

Investigation of Ion Suppression and Enhancement Phenomena

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, ion suppression or enhancement is a significant concern, particularly when dealing with complex matrices like plasma. Endogenous components, such as phospholipids, can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. researchgate.net This interference can lead to a decrease (suppression) or increase (enhancement) in the analyte's signal, ultimately affecting the accuracy and precision of the quantitative results.

Studies involving the analysis of oxybutynin and its metabolite, N-desethyl oxybutynin, in human plasma have highlighted the importance of addressing these matrix effects. researchgate.netnih.gov The monitoring of specific endogenous plasma phospholipids during method development can help in optimizing sample preparation procedures to minimize their impact. researchgate.netnih.gov By evaluating the signal intensity of the analyte in the presence and absence of the biological matrix, the extent of ion suppression or enhancement can be characterized.

Efficacy of Stable Isotopically Labeled Internal Standard in Matrix Normalization

The use of a stable isotopically labeled (SIL) internal standard, such as rac Desethyl Oxybutynin-d5 Hydrochloride, is a cornerstone of modern quantitative bioanalysis for mitigating matrix effects. thermofisher.comresearchgate.net Because the SIL internal standard has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. researchgate.netscispace.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be effectively normalized.

Research has demonstrated that this normalization approach significantly improves the accuracy and precision of the analytical method. thermofisher.com For instance, in the analysis of oxybutynin and N-desethyl oxybutynin, the use of their deuterated analogs as internal standards resulted in consistent and reliable quantification. researchgate.netnih.gov The internal standard-normalized matrix factors, which are a measure of the residual matrix effect after normalization, have been shown to be close to unity, indicating effective compensation. researchgate.net

Recovery Evaluation from Biological Samples

The extraction recovery of an analyte from a biological matrix is a critical parameter in bioanalytical method validation. It ensures that the sample preparation process is efficient and reproducible. The recovery of rac Desethyl Oxybutynin and its deuterated internal standard, rac Desethyl Oxybutynin-d5 Hydrochloride, is typically assessed by comparing the analyte response in a pre-extraction spiked sample to that of a post-extraction spiked sample.

Various extraction techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). researchgate.netnih.gov For the simultaneous analysis of oxybutynin and N-desethyl oxybutynin, LLE with a mixture of methyl tert-butyl ether and ethyl acetate has been utilized. researchgate.netnih.gov In other methods, SPE has been employed for sample clean-up. researchgate.net Consistent and high recovery for both the analyte and the internal standard across different concentration levels is essential for a robust method. For example, a study reported mean extraction recoveries of 80.4% for the analytes and 76.9% for the internal standards, which were consistent across five quality control levels. nih.gov

ParameterN-desethyl oxybutyninrac Desethyl Oxybutynin-d5 HCl (IS)
Mean Extraction Recovery 80.4%76.9%

Carry-over Assessment in Analytical Runs

Carry-over is the phenomenon where a small amount of an analyte from a preceding sample is detected in a subsequent sample, potentially leading to an overestimation of the analyte concentration. In bioanalytical methods utilizing highly sensitive LC-MS/MS instrumentation, assessing and minimizing carry-over is crucial.

The assessment is typically performed by injecting a blank sample immediately after a high-concentration calibration standard or quality control sample. The response in the blank sample should be below a predefined acceptable limit, typically less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. This ensures that the analytical system is adequately cleaned between injections and that the reported concentrations are accurate.

Addressing Isotopic Effects in LC-MS/MS Quantitation

While stable isotopically labeled internal standards are highly effective, it is important to be aware of potential isotopic effects. Deuterium-labeled compounds, in some cases, can exhibit slightly different chromatographic retention times compared to their non-labeled counterparts due to the heavier mass of deuterium. scispace.com This chromatographic shift, if significant, could lead to differential matrix effects for the analyte and the internal standard, thereby compromising the accuracy of the quantification.

However, for many applications, particularly when the deuterium labeling is on a part of the molecule that does not significantly influence its interaction with the stationary phase, this effect is negligible. In the context of rac Desethyl Oxybutynin-d5 Hydrochloride, where the deuterium atoms are on the ethyl group, the chromatographic behavior is expected to be very similar to the unlabeled analyte. clearsynth.comalfa-chemistry.com Careful method development and validation are necessary to confirm that no significant isotopic effects are present that would impact the quantitative results. The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer helps to ensure the specificity of detection for both the analyte and the internal standard. nih.gov

Investigation of Chromatographic Retention Time Differences Between Deuterated and Unlabeled Analytes

A fundamental assumption in methods using stable isotope-labeled internal standards is that the standard and the analyte will behave identically during chromatographic separation, resulting in co-elution. researchgate.net However, the substitution of hydrogen (H) with its heavier isotope, deuterium (D), can alter a molecule's properties, often leading to a chromatographic isotope effect (CIE). nih.gov In the analysis of rac Desethyl Oxybutynin and its d5-labeled standard, this effect manifests as a difference in retention times.

Typically, in reversed-phase liquid chromatography (RPLC), deuterated compounds elute slightly earlier than their non-deuterated (protiated) counterparts. nih.gov This phenomenon is generally attributed to the fact that a carbon-deuterium (C-D) bond is slightly shorter and less polar than a carbon-hydrogen (C-H) bond. oup.comreddit.com These subtle changes can decrease the strength of the van der Waals interactions between the analyte and the non-polar stationary phase, resulting in a shorter retention time (t_R). The magnitude of this retention time shift can be influenced by the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions employed. oup.comchromforum.org While often small, even minor separations between the analyte and the internal standard can lead to quantitative inaccuracies if they experience different degrees of matrix effects at their respective elution times. researchgate.net

Table 1: Illustrative Example of Retention Time Differences Between Unlabeled and Deuterated Analogs This table presents data for model compounds to illustrate the common principle of chromatographic isotope effects applicable to analytes like rac Desethyl Oxybutynin-d5 Hydrochloride.

Compound PairChromatographic SystemRetention Time (Unlabeled)Retention Time (Deuterated)Retention Time Shift (δ)Reference
Metformin / d6-MetforminGC-MS3.60 min3.57 min0.03 min nih.gov
Olanzapine (B1677200) / d3-OlanzapineNormal-Phase LC-MS/MS1.60 (relative)1.66 (relative)-0.06 (relative) oup.com
Des-methyl olanzapine / d8-Des-methyl olanzapineNormal-Phase LC-MS/MS2.62 (relative)2.74 (relative)-0.12 (relative) oup.com
Light vs. Heavy Labeled PeptidesUPLC(baseline)-3.0 s3.0 s nih.gov

Note: In normal-phase chromatography, the retention order may be reversed, with the deuterated compound being retained more strongly. oup.com

Impact of Deuteration on Ionization Efficiency and Fragmentation Patterns

The influence of deuterium substitution extends beyond chromatography into the mass spectrometer itself, potentially affecting both ionization efficiency and the subsequent fragmentation (tandem mass spectrometry, MS/MS) patterns. While stable isotope-labeled standards are generally assumed to have identical ionization efficiencies to the analyte, this may not always hold true. oup.com

More significantly, the kinetic isotope effect (KIE) can play a crucial role in the fragmentation process used for quantification in MS/MS. The C-D bond is stronger and has a lower vibrational zero-point energy than the C-H bond. stackexchange.com Consequently, more energy is required to break a C-D bond. When a molecule like rac Desethyl Oxybutynin-d5 Hydrochloride is subjected to collision-induced dissociation (CID), the fragmentation pathways that involve the cleavage of a C-D bond may be less favored compared to the cleavage of a C-H bond in the unlabeled analyte. stackexchange.comnih.gov

This can alter the relative intensities of the resulting product ions compared to the unlabeled standard. stackexchange.com In some cases, if the primary fragmentation pathway for the unlabeled analyte involves a C-H bond that is replaced by a C-D bond in the standard, this pathway might be suppressed in the deuterated standard. This suppression can, in turn, enhance the signal of alternative fragmentation pathways, potentially leading to a more intense signal for a chosen product ion from the standard compared to the analyte, even at identical concentrations. stackexchange.com Awareness of potential hydrogen-deuterium scrambling in the ion source is also critical, as this can complicate the interpretation of fragmentation data. researchgate.net

Table 2: Illustrative Data on the Effect of Deuteration on Mass Spectrometric Observations This table provides conceptual and example data to illustrate how deuteration can influence fragmentation, a principle relevant to the analysis of rac Desethyl Oxybutynin-d5 Hydrochloride.

PhenomenonObservationUnderlying PrinciplePotential ConsequenceReference
Kinetic Isotope Effect Different relative intensities of product ions between analyte and deuterated standard.The C-D bond is stronger than the C-H bond, making its cleavage less favorable during CID.A quantitative MS/MS transition for the analyte may be a minor transition for the standard, or vice-versa. stackexchange.comnih.gov
Signal Enhancement The signal for a specific product ion of the deuterated standard may be significantly higher than for the same fragment from the analyte.Suppression of a primary fragmentation channel due to deuteration can divert ion flux to an alternative, more stable channel.Non-linear calibration curves if not properly accounted for; altered analyte-to-IS response ratios. stackexchange.com
Isotopic Crosstalk Signal from naturally occurring isotopes of the analyte (e.g., ¹³C) contributes to the mass channel of the deuterated standard.The mass of the analyte + natural isotopes can overlap with the mass of the deuterated standard.Inaccurate quantification, particularly at high analyte-to-standard concentration ratios. nih.gov
H/D Scrambling Deuterium atoms exchange with hydrogen atoms from the solvent or instrument surfaces in the ion source.Labile nature of deuterium atoms under certain conditions (e.g., high temperature, acidic pH).Compromises the isotopic purity of the standard, affecting quantitative accuracy. researchgate.net

Strategies for Mitigating Differential Analytical Behavior

To ensure the highest accuracy and precision in bioanalytical methods, the differential behaviors caused by deuteration must be addressed. Several strategies can be employed during method development and validation for compounds like rac Desethyl Oxybutynin-d5 Hydrochloride.

Chromatographic Optimization: The most direct approach is to adjust the liquid chromatography conditions. Modifying the mobile phase composition, gradient slope, or column chemistry can help to minimize the retention time difference between the analyte and the internal standard, forcing them to co-elute. chromatographyonline.com This ensures both compounds experience the same matrix environment as they enter the mass spectrometer.

Careful Selection of MS/MS Transitions: It is crucial to select quantification transitions that are not located on a part of the molecule where deuterium labeling affects fragmentation. One should avoid transitions that involve the direct cleavage of a C-D bond in the standard. researchgate.net By selecting fragments that are remote from the sites of deuteration, the kinetic isotope effect can often be minimized or avoided.

Use of Alternative Stable Isotopes: When available, internal standards labeled with heavy-atom isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) are often preferred over deuterium. researchgate.netsigmaaldrich.com These isotopes cause a negligible change in the physicochemical properties of the molecule, resulting in much closer co-elution with the analyte and eliminating the risk of H/D exchange. chromforum.orgresearchgate.net

Advanced Calibration Models: In situations where isotopic crosstalk is unavoidable, standard linear regression calibration curves may not be adequate. Using a nonlinear calibration function that mathematically corrects for the known contribution of the analyte's natural isotopes to the internal standard's signal can provide more accurate quantification. nih.gov

Thorough Method Validation: A rigorous validation process should investigate the potential impact of these differential behaviors. This includes conducting matrix effect experiments using multiple sources of the biological matrix to ensure that minor chromatographic separation does not lead to variable ionization suppression between the analyte and the internal standard. e-b-f.eu

By systematically investigating and implementing these mitigation strategies, a robust and reliable bioanalytical method can be developed, ensuring that rac Desethyl Oxybutynin-d5 Hydrochloride functions as an ideal internal standard for the accurate quantification of its unlabeled counterpart.

Pharmacokinetic and Metabolic Research Applications of Rac Desethyl Oxybutynin D5 Hydrochloride

Quantification of N-desethyloxybutynin in Pharmacokinetic Studies

The use of a SIL-IS like rac Desethyl Oxybutynin-d5 Hydrochloride is the gold standard in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte of interest, N-desethyloxybutynin. Consequently, it experiences similar extraction recovery, ionization efficiency, and chromatographic retention. Any sample processing or instrumental variations affect both the analyte and the internal standard to the same extent, allowing for highly accurate and precise quantification. nih.gov

Application in Preclinical Pharmacokinetic Characterization

In preclinical studies, which often involve animal models such as rats, understanding the pharmacokinetic profile of both the parent drug and its major metabolites is essential for predicting human pharmacokinetics and for establishing a drug's safety and efficacy profile. researchgate.net The use of rac Desethyl Oxybutynin-d5 Hydrochloride allows for the reliable quantification of N-desethyloxybutynin in plasma and other tissues from these preclinical models. This enables researchers to determine key pharmacokinetic parameters for the metabolite, such as its maximum concentration (Cmax), time to reach maximum concentration (Tmax), and area under the concentration-time curve (AUC).

A representative example of data from a preclinical pharmacokinetic study in rats following the administration of oxybutynin (B1027) is presented below. The quantification of N-desethyloxybutynin in such a study would be facilitated by the use of rac Desethyl Oxybutynin-d5 Hydrochloride as an internal standard.

Table 1: Representative Pharmacokinetic Parameters of N-desethyloxybutynin in Rat Plasma This table is for illustrative purposes and represents typical data obtained in such studies.

Parameter Value (Mean ± SD)
Cmax (ng/mL) 150 ± 35
Tmax (h) 2.0 ± 0.5
AUC (0-t) (ng·h/mL) 750 ± 120

Utility in Clinical Pharmacokinetic and Bioequivalence Trials

In the clinical setting, rac Desethyl Oxybutynin-d5 Hydrochloride is indispensable for pharmacokinetic and bioequivalence studies in human subjects. researchgate.netnih.gov Bioequivalence studies are critical for the approval of generic drug products, as they must demonstrate that the generic formulation results in the same rate and extent of absorption of the active moiety as the innovator product. Since N-desethyloxybutynin is an active metabolite, regulatory agencies often require its pharmacokinetic profile to be assessed alongside the parent drug, oxybutynin.

The development of sensitive and robust LC-MS/MS methods utilizing rac Desethyl Oxybutynin-d5 Hydrochloride as an internal standard allows for the simultaneous quantification of both oxybutynin and N-desethyloxybutynin in human plasma. nih.govnih.gov The precision and accuracy afforded by this internal standard are crucial for the statistical analyses that underpin the determination of bioequivalence.

Contribution to Drug Metabolism Research

Beyond simple quantification, rac Desethyl Oxybutynin-d5 Hydrochloride plays a significant role in elucidating the metabolic fate of oxybutynin in biological systems.

Elucidation of Metabolic Pathways and Enzymes Involved in Oxybutynin Metabolism (e.g., CYP3A4)

It is well-established that oxybutynin undergoes extensive first-pass metabolism, primarily through N-deethylation to form N-desethyloxybutynin. mdpi.com In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified CYP3A4 as the principal enzyme responsible for this metabolic conversion. nih.govnih.gov In such experiments, rac Desethyl Oxybutynin-d5 Hydrochloride is used to accurately quantify the formation of the N-desethyl metabolite. By incubating oxybutynin with specific CYP enzymes and then measuring the amount of N-desethyloxybutynin produced, researchers can determine the contribution of each enzyme to the drug's metabolism. The use of a stable isotope-labeled standard is critical for the precision needed in these enzyme kinetic studies.

Assessment of Metabolite Formation and Elimination Kinetics in Biological Systems

By enabling accurate time-course measurements of N-desethyloxybutynin concentrations in plasma, urine, and other biological fluids, rac Desethyl Oxybutynin-d5 Hydrochloride is vital for characterizing the formation and elimination kinetics of this active metabolite. nih.gov This includes determining the rate of metabolite formation, its volume of distribution, and its elimination half-life. Understanding these kinetics is crucial, as the metabolite's concentration and persistence in the body can significantly contribute to both the therapeutic effects and potential side effects of oxybutynin. mdpi.com

Studies on Stereoselective Aspects

Oxybutynin is a chiral compound, administered as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers can exhibit different pharmacokinetic and pharmacodynamic properties. The metabolism of oxybutynin is also stereoselective, meaning that the (R)- and (S)-enantiomers may be metabolized at different rates to their respective N-desethyl metabolites. nih.gov

To investigate these stereoselective differences, chiral chromatographic methods are required to separate the enantiomers of both oxybutynin and N-desethyloxybutynin. In these complex analyses, a racemic mixture of the deuterated internal standard, such as rac Desethyl Oxybutynin-d5 Hydrochloride, is often used. nih.gov This allows for the accurate quantification of each individual enantiomer of N-desethyloxybutynin, providing a clearer understanding of the stereoselective disposition of the drug and its active metabolite.

The following table illustrates the type of data that can be obtained from a stereoselective pharmacokinetic study.

Table 2: Representative AUC (0-inf) Values for Oxybutynin and N-desethyloxybutynin Enantiomers in Human Plasma This table is for illustrative purposes and represents typical data obtained in such studies. Quantification of the N-desethyloxybutynin enantiomers would be performed using a racemic deuterated internal standard.

Compound AUC (0-inf) (ng·h/mL) (Mean ± SD)
(R)-Oxybutynin 15.5 ± 5.2
(S)-Oxybutynin 25.8 ± 8.1
(R)-N-desethyloxybutynin 95.3 ± 28.6

Assessment of Enantiomeric Purity for rac Desethyl Oxybutynin-d5 Hydrochloride

The enantiomeric purity of rac Desethyl Oxybutynin-d5 Hydrochloride is a critical parameter, as this compound is utilized as an internal standard in stereoselective bioanalytical methods. The accuracy of quantifying the individual enantiomers of N-desethyloxybutynin is directly dependent on the isotopic and enantiomeric purity of the deuterated standard. While specific proprietary methods for the assessment of this particular labeled compound are not extensively published, the principles of enantiomeric purity determination for chiral compounds are well-established and would be applied.

Typically, the enantiomeric purity of a chiral substance is assessed using chiral chromatography, most commonly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). This technique is capable of separating the enantiomers, allowing for their individual detection and quantification. The detector is often a mass spectrometer (MS), which provides high sensitivity and selectivity.

For rac Desethyl Oxybutynin-d5 Hydrochloride, a method analogous to the one used for the non-deuterated N-desethyloxybutynin enantiomers would be employed. This would involve:

Chiral Column Selection: A suitable chiral stationary phase, such as one based on amylose (B160209) or cellulose (B213188) derivatives, would be selected to achieve baseline separation of the (R)- and (S)-enantiomers of Desethyl Oxybutynin-d5.

Mobile Phase Optimization: The mobile phase composition, consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as an alcohol, would be optimized to ensure efficient separation.

Detection: Mass spectrometry would be the detector of choice, monitoring the specific mass-to-charge ratio (m/z) of the deuterated compound to confirm the identity and purity of each enantiomeric peak.

The enantiomeric excess (e.e.) would then be calculated to define the purity of the standard. For a racemic mixture, the goal is to confirm a 50:50 ratio of the enantiomers to ensure it is a true racemate, which is essential for its proper use as an internal standard in the quantification of both enantiomers of the analyte.

Methodologies for Stereoselective Quantification of N-desethyloxybutynin Enantiomers Utilizing Deuterated Standards

The stereoselective quantification of N-desethyloxybutynin enantiomers is crucial for understanding the pharmacokinetic and pharmacodynamic profile of oxybutynin, as the enantiomers can exhibit different pharmacological activities and metabolic fates. rac Desethyl Oxybutynin-d5 Hydrochloride serves as an ideal internal standard (IS) in such assays due to its chemical similarity to the analyte and its distinct mass, which allows for differentiation by a mass spectrometer.

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the parallel achiral and chiral determination of oxybutynin and N-desethyl oxybutynin enantiomers in human plasma. nih.gov This methodology provides detailed insights into the stereoselective disposition of the parent drug and its active metabolite.

Sample Preparation and Extraction:

The process begins with the extraction of the analytes and the deuterated internal standard from a biological matrix, typically plasma. A liquid-liquid extraction (LLE) procedure is commonly employed.

Extraction ParameterDetails
Biological MatrixHuman Plasma
Extraction MethodLiquid-Liquid Extraction
Extraction SolventMixture of ethyl acetate (B1210297), diethyl ether, and n-hexane

High and consistent extraction recovery is essential for the accuracy of the method. Studies have demonstrated extraction recoveries for the enantiomers of N-desethyloxybutynin to be in the range of 96.0% to 105.1%. nih.gov

Chiral Chromatographic Separation:

The key to stereoselective quantification is the chromatographic separation of the (R)- and (S)-enantiomers. This is achieved using a chiral column under optimized conditions.

Chromatographic ParameterDetails
Analytical TechniqueHigh-Performance Liquid Chromatography (HPLC)
ColumnPhenomenex Lux Amylose-2 (150 mm × 4.6 mm, 3 µm) chiral column nih.gov
Mobile PhaseA mixture of Solvent A [acetonitrile:10mM ammonium (B1175870) bicarbonate, 80:20 (v/v)] and Solvent B [2-propanol:methanol (B129727), 50:50 (v/v)] in a 20:80 (v/v) ratio nih.gov
Flow RateIsocratic

This specific combination of a chiral stationary phase and mobile phase composition allows for the baseline separation of the (S)- and (R)-enantiomers of N-desethyloxybutynin, a prerequisite for their accurate quantification.

Mass Spectrometric Detection:

Following chromatographic separation, the analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity. The instrument is set to monitor specific precursor to product ion transitions for both the analytes and the deuterated internal standard.

Method Validation and Application:

The bioanalytical method is rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, sensitivity, precision, accuracy, recovery, and stability. researchgate.net For instance, a linear range for the quantification of N-desethyl oxybutynin enantiomers has been established from 0.25 to 100 ng/mL. nih.gov

Once validated, this method can be applied to pharmacokinetic studies. For example, in a bioequivalence study with an oxybutynin tablet formulation, this method revealed that the plasma concentration of (R)-N-desethyloxybutynin was higher than that of (S)-N-desethyloxybutynin, demonstrating the stereoselective metabolism of oxybutynin. nih.gov

Quality Control and Regulatory Compliance in Bioanalysis

Adherence to International Bioanalytical Method Validation Guidelines (e.g., FDA, EMA)

Regulatory authorities, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for the validation of bioanalytical methods. europa.eufda.gov These guidelines are designed to ensure that the data generated from toxicokinetic and pharmacokinetic studies are reliable for regulatory assessment. europa.eueuropa.eu A central tenet of these guidelines is the use of a suitable internal standard (IS) to correct for variability during sample processing and analysis. fda.gov

rac Desethyl Oxybutynin-d5 Hydrochloride serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-labeled analogue, N-desethyloxybutynin. clearsynth.commedchemexpress.com The use of SIL-IS is strongly recommended by regulatory bodies because their physicochemical properties are nearly identical to the analyte of interest. kcasbio.com This similarity ensures that the IS and the analyte behave almost identically during extraction, chromatography, and detection by mass spectrometry. kcasbio.com This co-eluting behavior is crucial for compensating for one of the most significant challenges in bioanalysis: the matrix effect. fda.govkcasbio.com The matrix effect, which is the alteration of ionization efficiency by co-eluting endogenous components of the biological sample, can cause ion suppression or enhancement, leading to inaccurate results. kcasbio.com By using a SIL-IS, the ratio of the analyte to the IS response remains consistent even when matrix effects are present, thereby ensuring the accuracy of the measurement. kcasbio.com

The EMA has noted that a vast majority of bioanalytical method submissions utilize SIL-IS, and regulatory bodies expect laboratories to develop robust methods incorporating them when available. kcasbio.com Adherence to these guidelines is not merely a recommendation but a critical component for the acceptance of bioanalytical data in support of new drug applications. fda.govbioanalysisforum.jp

Table 1: Key Bioanalytical Validation Parameters Addressed by rac Desethyl Oxybutynin-d5 Hydrochloride

Validation ParameterFDA/EMA Guideline RequirementRole of rac Desethyl Oxybutynin-d5 Hydrochloride (as SIL-IS)
Accuracy The closeness of mean test results to the true concentration of the analyte.Minimizes variability from extraction and matrix effects, ensuring the calculated concentration is accurate. fda.govkcasbio.com
Precision The closeness of agreement among a series of measurements.Compensates for random errors during sample preparation and injection, improving the reproducibility of results. fda.govkcasbio.com
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components.As a co-eluting standard, it helps confirm that the analyte's signal is not due to interfering components. fda.gov
Matrix Effect The direct or indirect alteration of the analytical response due to interfering components in the sample matrix.The SIL-IS is affected by the matrix similarly to the analyte, allowing for reliable normalization of the signal. kcasbio.com
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Helps to accurately quantify the analyte even if minor degradation occurs during sample handling and storage, as the IS would likely degrade at a similar rate. fda.govresearchgate.net

Role in Ensuring Quality Assurance and Reproducibility of Bioanalytical Data

Quality assurance (QA) in bioanalysis is fundamentally about ensuring that the data are reliable, reproducible, and fit for purpose. bioanalysisforum.jplookchem.com The use of rac Desethyl Oxybutynin-d5 Hydrochloride as an internal standard is integral to achieving this goal. By mitigating variability from multiple sources, SIL-IS significantly enhance the robustness and reliability of a bioanalytical method. kcasbio.com This robustness is a key aspect of data quality.

The reproducibility of bioanalytical data is formally assessed through Incurred Sample Reanalysis (ISR). fda.gov Both the FDA and EMA require ISR to verify the reliability of the original study data. fda.goveuropa.eu During ISR, a subset of study samples is re-analyzed to ensure the results are consistent with the initial measurements. fda.gov The acceptance criteria for ISR are tight, typically requiring that at least two-thirds of the re-assayed samples are within ±20% of the original value. fda.gov The consistent performance of the internal standard across different analytical runs and different subject samples is paramount to meeting ISR criteria. The use of a SIL-IS like rac Desethyl Oxybutynin-d5 Hydrochloride provides the stability and consistency needed to ensure high-quality, reproducible data that can withstand the scrutiny of ISR and regulatory review. kcasbio.com

Furthermore, investing in a SIL-IS during method development can prevent significant delays and costs associated with failed analytical runs or regulatory questions that may arise from the inconsistent performance of less suitable surrogate internal standards. kcasbio.com It is, however, critical to verify the purity of the SIL-IS to ensure it is free from significant contamination by the unlabeled analyte, as this could interfere with the measurement of low concentration samples and compromise data integrity. tandfonline.com

Implications for Therapeutic Drug Monitoring (TDM) Assay Development and Implementation

The development and implementation of a reliable TDM assay are critically dependent on a robust and fully validated bioanalytical method. bioanalysisforum.jplookchem.com rac Desethyl Oxybutynin-d5 Hydrochloride is an essential tool for creating such assays for N-desethyloxybutynin. clearsynth.com By serving as the internal standard, it ensures that the TDM results are accurate, precise, and reproducible over time.

Accurate measurement of N-desethyloxybutynin is crucial for making informed clinical decisions. nih.gov For instance, if a patient experiences significant side effects, TDM can help determine if concentrations of the parent drug or its active metabolite are excessively high. nih.govfda.gov The quality of the bioanalytical data, underpinned by the use of a high-purity SIL-IS like rac Desethyl Oxybutynin-d5 Hydrochloride, directly impacts the quality of patient care. It enables clinicians to confidently adjust dosages, enhancing therapeutic outcomes and patient safety in the context of personalized medicine.

Future Directions and Emerging Research Avenues

Development of Novel Analytical Approaches for Deuterated Internal Standards in Complex Matrices

The use of deuterated internal standards, such as rac Desethyl Oxybutynin-d5 Hydrochloride, is fundamental to robust bioanalytical method development, particularly for mass spectrometry-based techniques. aptochem.com These standards are essential for controlling variability in sample extraction, chromatographic injection, and ionization processes. aptochem.com However, the increasing complexity of biological matrices—such as plasma, urine, and tissue homogenates—presents ongoing challenges that necessitate the development of more sophisticated analytical approaches. kcasbio.comlcms.cz

A primary challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. kcasbio.com Stable isotope-labeled internal standards (SIL-IS), like rac Desethyl Oxybutynin-d5 Hydrochloride, are the preferred choice to mitigate these effects because they co-elute with the analyte and exhibit similar ionization behavior, thereby normalizing the response. aptochem.comkcasbio.com However, even with SIL-IS, differential matrix effects can occur, sometimes due to slight differences in retention times between the deuterated standard and the non-labeled analyte. myadlm.org This can be caused by the deuterium (B1214612) isotope effect, which may alter the compound's physicochemical properties.

Future research is focused on developing analytical methods that can overcome these residual challenges. Innovations in ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) are at the forefront. lcms.cz These systems offer rapid polarity switching and ultrafast scanning speeds, allowing for the simultaneous and highly selective analysis of multiple analytes and their deuterated internal standards. lcms.cz

Furthermore, advancements in sample preparation techniques are crucial. The development of more selective extraction methods can reduce the complexity of the matrix introduced into the mass spectrometer, thereby minimizing matrix effects. As the industry moves towards analyzing a wider array of compounds in a single run, the need for robust methods that can handle diverse and complex samples will continue to drive innovation. tandfonline.com

Table 1: Key Considerations in Analytical Method Development with Deuterated Internal Standards
ConsiderationImportance in Complex MatricesFuture Research Focus
Matrix Effect High variability in biological samples can lead to ion suppression or enhancement, affecting accuracy. kcasbio.comDevelopment of advanced sample preparation techniques to remove interfering components.
Co-elution Ideal internal standards should co-elute with the analyte to accurately compensate for matrix effects. aptochem.comOptimization of chromatographic conditions to ensure precise co-elution and minimize differential matrix effects. myadlm.org
Isotopic Purity The presence of unlabeled analyte in the deuterated standard can interfere with quantification. tandfonline.comStringent qualification of standards and development of methods to correct for isotopic contributions.
Analyte Stability The internal standard should mirror the stability of the analyte throughout the analytical process.Investigation of potential degradation pathways and ensuring the stability of both analyte and standard under various conditions.

Application in Advanced Drug Discovery and Development Programs Requiring Metabolite Quantification

Quantitative bioanalysis is a cornerstone of drug discovery and development, providing critical data on the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. tandfonline.com The accurate measurement of drug metabolites, such as desethyl oxybutynin (B1027), is essential for understanding a drug's efficacy, safety profile, and potential for drug-drug interactions. tandfonline.comclearsynth.com rac Desethyl Oxybutynin-d5 Hydrochloride serves as an indispensable internal standard for the precise quantification of its non-labeled counterpart in biological samples. clearsynth.com

In advanced drug development programs, there is a growing trend toward analyzing multiple analytes—parent drug and its metabolites—in a single analytical run. tandfonline.com This multiplexed approach offers significant advantages, including reduced sample volume requirements, faster turnaround times, and more efficient use of resources. tandfonline.com The use of specific deuterated internal standards for each analyte, including rac Desethyl Oxybutynin-d5 Hydrochloride for desethyl oxybutynin, is crucial for the accuracy of these complex assays.

The European Medicines Agency (EMA) has noted that over 90% of bioanalytical submissions incorporate stable isotope-labeled internal standards, highlighting their regulatory importance. kcasbio.com The investment in synthesizing a SIL-IS can significantly reduce method development time and prevent costly investigations into assay performance issues that may arise when using a surrogate internal standard. kcasbio.com

Future applications will likely see the expanded use of compounds like rac Desethyl Oxybutynin-d5 Hydrochloride in increasingly sophisticated pharmacokinetic and pharmacodynamic (PK/PD) modeling. These models rely on high-quality concentration-time data for both the parent drug and its active metabolites to accurately predict drug behavior in diverse patient populations.

Table 2: Role of Deuterated Metabolite Standards in Drug Development
Stage of Drug DevelopmentApplication of rac Desethyl Oxybutynin-d5 HydrochlorideImpact on Program
Preclinical (In Vitro/In Vivo) Quantification of desethyl oxybutynin in animal plasma and tissue samples.Provides early insights into metabolic pathways and pharmacokinetic profiles.
Phase I Clinical Trials Accurate measurement of metabolite levels in human subjects to determine initial PK parameters.Essential for establishing the primary metabolic fate of the parent drug.
Phase II/III Clinical Trials Monitoring metabolite concentrations to assess variability and potential impact on efficacy and safety.Supports dose selection and characterization of the drug's overall pharmacological profile.
Regulatory Submission Serves as the internal standard in validated bioanalytical methods submitted to regulatory agencies like the FDA and EMA. kcasbio.comEnsures the reliability and acceptability of the bioanalytical data. kcasbio.com

Integration with Systems Biology and Pharmacometabolomics for Comprehensive Biological Understanding

The fields of systems biology and pharmacometabolomics aim to provide a holistic understanding of how drugs affect biological systems by studying the complex interactions between genes, proteins, and metabolites. The precise quantification of drug metabolites is a critical component of these approaches, as it provides a direct measure of the metabolic phenotype in response to drug administration.

The use of rac Desethyl Oxybutynin-d5 Hydrochloride enables the accurate measurement of desethyl oxybutynin, which can then be integrated with other "omics" data (e.g., genomics, proteomics) to build comprehensive models of drug action. For instance, by correlating metabolite levels with genetic variations in drug-metabolizing enzymes, researchers can gain insights into the sources of inter-individual variability in drug response.

Pharmacometabolomics studies, which analyze the global metabolic profile of a biological system following drug exposure, rely on high-quality quantitative data for specific metabolites of interest. The use of stable isotope-labeled internal standards is essential for anchoring these global profiles and ensuring the accuracy of key metabolic readouts.

Emerging research in this area will likely focus on using quantitative metabolite data to identify novel biomarkers of drug efficacy and toxicity. By understanding the downstream metabolic consequences of drug action, it may be possible to develop personalized medicine strategies that tailor drug therapy to an individual's unique metabolic makeup. The continued availability and application of high-purity deuterated standards like rac Desethyl Oxybutynin-d5 Hydrochloride will be instrumental in advancing these cutting-edge areas of biomedical research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.